制霉菌素

描述

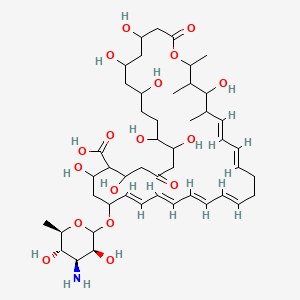

Nystatin is a polyene antifungal medication primarily used to treat Candida infections of the skin, mouth, esophagus, and vagina. It was discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen and is produced by the bacterium Streptomyces noursei . Nystatin is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent cell death .

作用机制

Target of Action

Nystatin is a polyene ionophore antifungal that has broad-spectrum fungicidal and fungistatic activity against a number of yeasts and fungi, most notably Candida species . The primary target of Nystatin is ergosterol , a major component of the fungal cell membrane .

Mode of Action

Nystatin acts by binding to ergosterol . This binding causes the formation of pores in the membrane, which allows for leakage of intracellular contents . The formation of these pores results in a change in membrane permeability .

Biochemical Pathways

The action of Nystatin is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin oligomers . Nystatin pore formation is accompanied by strong Nystatin-induced membrane reorganization that depends on membrane lipid composition .

Pharmacokinetics

Nystatin undergoes very little absorption following oral or topical administration . Gastrointestinal absorption of Nystatin is insignificant . Most orally administered Nystatin is passed unchanged in the stool .

Result of Action

The result of Nystatin’s action is the disruption of the fungal cell membrane, leading to leakage of intracellular contents and the subsequent death of the fungus . This disruption is due to the formation of pores in the membrane caused by Nystatin’s binding to ergosterol .

Action Environment

The presence of highly ordered membrane domains capable of stabilizing the Nystatin oligomers influences the mechanism of action . Moreover, environmental factors such as the presence of sterols and the lipid composition of the membrane can influence the efficacy and stability of Nystatin .

科学研究应用

Nystatin has a wide range of scientific research applications:

Chemistry: Nystatin is used as a model compound to study the interactions between polyene antibiotics and sterols.

Biology: It is employed in research to understand the mechanisms of fungal infections and the role of ergosterol in fungal cell membranes.

Medicine: Nystatin is extensively used in clinical settings to treat fungal infections, particularly those caused by Candida species. .

生化分析

Biochemical Properties

Nystatin functions as a pore-forming ionophore, which means it creates channels in the fungal cell membrane . This action is dependent on the presence and type of membrane sterols, such as ergosterol . Nystatin interacts with membrane sterols to form aqueous pores, leading to increased membrane permeability and leakage of intracellular contents . This interaction is crucial for its antifungal activity and toxicity .

Cellular Effects

Nystatin exerts its effects on various cell types by disrupting the fungal cell membrane . This disruption leads to leakage of essential intracellular components, ultimately causing cell death . In mammalian cells, nystatin can cause cytotoxic effects due to its interaction with cholesterol in the cell membrane . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of nystatin involves its binding to membrane sterols, particularly ergosterol in fungal cells . This binding results in the formation of pores in the cell membrane, leading to increased permeability and leakage of intracellular contents . Nystatin’s mechanism of action is complex and depends on the lipid composition of the membrane . In membranes enriched with phospholipids, nystatin forms pores within the gel domains, while in sphingolipid-enriched membranes, it destabilizes the gel phase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nystatin can change over time. Nystatin’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that nystatin can cause cytotoxic effects in mammalian cells over prolonged exposure . The formation and stabilization of nystatin-induced pores are influenced by the membrane’s lipid composition and can lead to long-term changes in membrane organization .

Dosage Effects in Animal Models

The effects of nystatin vary with different dosages in animal models. At higher doses, nystatin can cause significant toxicity, including decreased body weight, food consumption, and piloerection in rats . In reproductive toxicity studies, high doses of nystatin led to maternal toxicity and developmental effects in offspring . These studies highlight the importance of carefully monitoring nystatin dosage to avoid adverse effects.

Metabolic Pathways

Nystatin is not significantly metabolized in the body and is primarily excreted unchanged . Its interaction with membrane sterols, particularly ergosterol, is crucial for its antifungal activity . Nystatin’s ability to form pores in the cell membrane disrupts the normal metabolic processes of fungal cells, leading to cell death .

Transport and Distribution

Nystatin is poorly absorbed from the gastrointestinal tract and is primarily used for topical or oral treatment of localized infections . In systemic administration, nystatin’s distribution is limited due to its poor absorption and significant toxicity . Novel formulations, such as nystatin-intralipid, have been developed to improve its pharmacokinetics and reduce toxicity .

Subcellular Localization

Nystatin primarily localizes to the cell membrane, where it interacts with membrane sterols to form pores . This localization is essential for its antifungal activity and cytotoxic effects . The presence of highly ordered membrane domains can stabilize nystatin oligomers and enhance its pore-forming ability .

准备方法

Synthetic Routes and Reaction Conditions: Nystatin is not typically synthesized chemically due to its complex structure. Instead, it is produced through fermentation using the bacterium Streptomyces noursei . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic.

Industrial Production Methods: Industrial production of nystatin involves large-scale fermentation. The bacterium Streptomyces noursei is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the culture broth is filtered to remove bacterial cells, and nystatin is extracted using organic solvents. The crude extract is then purified through various chromatographic techniques to obtain the final product .

化学反应分析

Types of Reactions: Nystatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Due to its polyene structure, it is particularly susceptible to oxidation reactions.

Common Reagents and Conditions:

Oxidation: Nystatin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.

Reduction: Reduction of nystatin can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups present in the nystatin molecule, often using reagents like acyl chlorides or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nystatin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

相似化合物的比较

Amphotericin B: Like nystatin, amphotericin B binds to ergosterol and forms pores in fungal cell membranes.

Natamycin: Natamycin also binds to ergosterol but is primarily used in the food industry to prevent fungal growth on dairy products.

Uniqueness of Nystatin: Nystatin’s primary uniqueness lies in its specific use for treating Candida infections and its limited systemic absorption, making it suitable for topical and oral use without significant systemic toxicity .

属性

CAS 编号 |

1400-61-9 |

|---|---|

分子式 |

C47H75NO17 |

分子量 |

926.1 g/mol |

IUPAC 名称 |

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 |

InChI 键 |

VQOXZBDYSJBXMA-KZHBHFBCSA-N |

SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |

手性 SMILES |

C[C@H]1C=CC=CCCC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

规范 SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

外观 |

Solid powder |

颜色/形态 |

Light yellow powder Yellow to tan powde |

熔点 |

Gradually decomp above 160 °C without melting by 250 °C |

Key on ui other cas no. |

1400-61-9 |

物理描述 |

Solid |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

纯度 |

Potency: 4400 units/mg min. (or refer to the Certificate of Analysis) |

保质期 |

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |

溶解度 |

MW: 926.12 /Form not specified/ Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Nystatin; Mycostatin. AI3-26526; Barstatin 100; Biofanal; Candex; Candex Lotion; Candio-hermal; Diastatin; Fungicidin; Herniocid; HSDB 3138; Korostatin; Moronal; Myconystatin; Mycostatin; Nilstat; Nistatin; Nistatina; NSC 150817; Nyamyc; Nyotran; Nysert; Nystan; Nystatin; Nystatine; Nystavescent; Nystex; Nystop; O-V Statin; Stamycin; Zydin E |

蒸汽压力 |

8.7X10-7 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nystatin exert its antifungal activity?

A1: Nystatin is a polyene antifungal antibiotic that targets ergosterol, a key component of fungal cell membranes. [] It binds to ergosterol, forming pores in the membrane, which disrupts the cell's integrity and leads to leakage of essential cellular components, ultimately resulting in fungal cell death. [, ]

Q2: What is the molecular formula and weight of Nystatin?

A3: Nystatin is a complex molecule with the molecular formula C47H75NO17 and a molecular weight of 926.11 g/mol. []

Q3: How stable is Nystatin in different formulations?

A4: Nystatin exhibits variable stability depending on the formulation. In powder form, it is unstable in the presence of moisture and requires storage in a cool, dry place. [] Researchers have explored various formulation strategies to enhance its stability, including liposomal encapsulation, microparticles, and solid dispersions. [, , ]

Q4: What is the impact of pH on Nystatin stability?

A5: The stability of Nystatin is influenced by pH. Researchers have developed pH-sensitive liposomes that remain stable at neutral pH but release Nystatin in acidic environments, such as those found in lysosomes, enhancing its intracellular antifungal activity against pathogens like Cryptococcus neoformans. []

Q5: What are some approaches to improve Nystatin's delivery and effectiveness?

A5: Several strategies have been explored to enhance Nystatin's delivery and efficacy. These include:

- Liposomal Nystatin: Encapsulating Nystatin in liposomes improves its solubility and bioavailability, potentially enhancing its effectiveness against certain Candida species, including those resistant to Amphotericin B. []

- pH-Sensitive Liposomes: These formulations target the delivery of Nystatin to acidic environments within macrophages, improving its efficacy against intracellular fungal infections. []

- Microparticles: Formulating Nystatin as microparticles allows for sustained drug release, potentially improving patient compliance by reducing the frequency of application. []

- Nanoemulsions: Incorporating Nystatin into nanoemulsions enhances its solubility and dissolution rate, leading to improved topical delivery and efficacy against cutaneous candidiasis. []

Q6: What is the primary route of administration for Nystatin and why?

A7: Nystatin is poorly absorbed from the gastrointestinal tract, making it primarily effective for topical treatment of fungal infections. [] Therefore, it is commonly administered orally for oral thrush or topically as creams, ointments, or powders for skin infections.

Q7: What is the post-antifungal effect (PAFE) of Nystatin?

A9: Studies have shown that Nystatin exhibits PAFE, meaning it continues to suppress fungal growth even after a limited exposure time. [, ] This effect can vary depending on the fungal species and the concentration of Nystatin used.

Q8: Is Nystatin safe for use in pregnant women?

A11: While Nystatin is generally considered safe for topical use, its safety during pregnancy has not been definitively established. [] Therefore, it's essential to consult a healthcare professional before using Nystatin during pregnancy.

Q9: What analytical methods are used to ensure the quality of Nystatin formulations?

A9: Several analytical methods are employed for quality control of Nystatin formulations. These include:

- UV Spectrophotometry: This technique is widely used to determine the content of Nystatin in various formulations due to its characteristic absorbance at specific wavelengths. [, ]

- Microbiological Assay: This method assesses the potency of Nystatin by measuring its inhibitory effect on the growth of susceptible fungal strains. []

Q10: What are some alternatives to Nystatin for treating fungal infections?

A10: Several other antifungal agents are available as alternatives to Nystatin, offering potentially better efficacy or a broader spectrum of activity. Some examples include:

- Fluconazole: This triazole antifungal agent demonstrates superior efficacy compared to Nystatin in preventing Candida infections, particularly in immunocompromised patients. [, ]

- Clotrimazole: This imidazole antifungal agent is effective against a broad range of fungi and is often used topically for various fungal skin infections. []

- Amphotericin B: This polyene antifungal agent is considered a broad-spectrum antifungal and is used for severe systemic fungal infections. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)

![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)